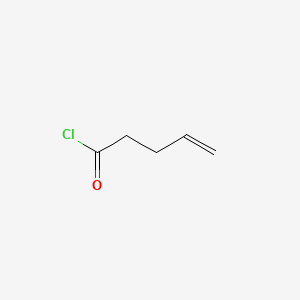

4-Pentenoyl chloride

Vue d'ensemble

Description

4-Pentenoyl chloride is an organic compound with the molecular formula C5H7ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a pentenoyl group attached to a chloride atom, making it a versatile reagent in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Pentenoyl chloride can be synthesized through the reaction of 4-pentenoic acid with thionyl chloride. The reaction typically involves the following steps:

- Dissolve 4-pentenoic acid in a suitable solvent such as dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C to 5°C.

- Allow the reaction mixture to warm to room temperature and stir for several hours.

- Remove the solvent under reduced pressure to obtain this compound as a colorless liquid .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Pentenoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Addition Reactions: The double bond in the pentenoyl group can participate in addition reactions with halogens and hydrogen halides.

Polymerization Reactions: It can be used as a monomer in polymerization reactions to form polymers with specific properties

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Catalysts: Lewis acids such as aluminum chloride.

Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.

Major Products:

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Polymers: Formed through polymerization reactions

Applications De Recherche Scientifique

Pharmaceutical Applications

In the pharmaceutical industry, 4-Pentenoyl chloride serves as a crucial building block for synthesizing drug intermediates and active pharmaceutical ingredients (APIs). Its ability to introduce the pent-4-enoyl moiety into target molecules facilitates the development of compounds with enhanced biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Case Study: Synthesis of Paclitaxel Derivatives

A notable application is in the synthesis of derivatives of paclitaxel (PTX), a well-known anticancer drug. Researchers have utilized this compound to acylate specific hydroxy groups on baccatin derivatives, leading to improved yields of pharmacologically active compounds .

Agrochemical Applications

This compound also plays a significant role in agrochemicals, particularly in the synthesis of pesticides and herbicides. By acting as a precursor for pesticide intermediates, it contributes to developing compounds essential for effective crop protection and pest management. This application is vital for enhancing agricultural productivity and ensuring food security globally .

Specialty Chemicals and Materials Science

The compound is employed in producing specialty chemicals and functional materials. Its reactivity allows for modifications that impart specific properties such as optical activity and surface functionality. These tailored materials find applications across various industries including:

- Coatings : Enhancing durability and aesthetic properties.

- Adhesives : Improving bonding strength and resistance.

- Electronics : Developing components with specific electrical properties.

- Personal Care Products : Formulating products with desired sensory characteristics .

Research Applications

Research continues to explore new methodologies for utilizing this compound. Studies focus on expanding its synthetic applications and elucidating its reactivity in diverse chemical transformations. For instance:

- Polymer Chemistry : this compound has been used to prepare crosslinkable thermoplastic polyurethanes, which are promising materials for cardiovascular prostheses .

- Electrochemical Sensors : It has been incorporated into the design of electrochemical sensors for monitoring environmental pollutants like bisphenol A (BPA) by forming stable complexes with sensor materials .

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds/Processes |

|---|---|---|

| Pharmaceuticals | Drug intermediates, APIs | Paclitaxel derivatives |

| Agrochemicals | Pesticides, herbicides | Crop protection agents |

| Specialty Chemicals | Coatings, adhesives, electronics | Functional materials |

| Research | Polymer synthesis, electrochemical sensors | Crosslinkable polyurethanes |

Mécanisme D'action

The mechanism of action of 4-pentenoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The double bond in the pentenoyl group can also participate in addition reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparaison Avec Des Composés Similaires

Valeroyl chloride (Pentanoic acid chloride): Similar structure but lacks the double bond in the pentenoyl group.

4-Pentenoic acid: The parent acid of 4-pentenoyl chloride, used in similar synthetic applications.

4-Pentynoic acid chloride: Contains a triple bond instead of a double bond, leading to different reactivity

Uniqueness: this compound is unique due to the presence of both an acyl chloride group and a double bond. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Activité Biologique

4-Pentenoyl chloride, also known as pent-4-enoyl chloride (CAS# 39716-58-0), is an acyl chloride that has garnered attention for its diverse biological activities and applications in organic synthesis. This compound is characterized by a carbonyl group attached to a chlorine atom and is primarily synthesized through the reaction of pent-4-enoic acid with thionyl chloride or phosphorus pentachloride. Its unique structure allows it to participate in various chemical transformations, making it a valuable reagent in pharmaceutical and agrochemical industries.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been incorporated into drug molecules to enhance their efficacy against various pathogens. The incorporation of the pent-4-enoyl moiety into pharmacologically active compounds has been shown to modulate their physicochemical properties, leading to improved antimicrobial profiles.

Anticancer Effects

The compound also demonstrates anticancer properties , particularly in the context of drug development. It serves as a precursor for synthesizing compounds that target cancer cell proliferation and induce apoptosis. For instance, derivatives of this compound have been evaluated for their ability to inhibit tubulin polymerization, a mechanism that is crucial for cancer cell division. Studies have shown that certain analogs exhibit cytotoxicity against ovarian cancer cell lines, indicating potential therapeutic applications in oncology .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has been explored for its anti-inflammatory properties . Compounds synthesized from this acyl chloride have demonstrated the ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Synthesis Routes

The synthesis of this compound typically involves:

- Reaction of Pent-4-enoic Acid with Thionyl Chloride : This method yields high purity acyl chloride suitable for further reactions.

- Phosphorus Pentachloride Method : An alternative route that also produces effective yields.

These synthetic routes are essential for producing various derivatives that possess enhanced biological activities.

Applications in Drug Development

This compound is utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs) . Its versatility allows chemists to design complex molecules with specific therapeutic targets. Some notable applications include:

- Development of anticancer agents targeting microtubule dynamics.

- Synthesis of antimicrobial compounds aimed at combating resistant strains of bacteria.

- Creation of anti-inflammatory drugs that can modulate immune responses.

Agrochemical Uses

In the agrochemical sector, this compound serves as a precursor for synthesizing pesticides and herbicides, contributing to enhanced agricultural productivity by controlling pests and diseases effectively .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of derivatives synthesized from this compound against the A2780 ovarian cancer cell line. The findings indicated that certain compounds exhibited significant cytotoxicity comparable to established chemotherapeutics like paclitaxel. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of compounds derived from this compound against various bacterial strains. The results demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Research Findings Summary Table

Propriétés

IUPAC Name |

pent-4-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKQTIKEGOOXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401043 | |

| Record name | 4-Pentenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39716-58-0 | |

| Record name | 4-Pentenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39716-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentenoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039716580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-enoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Pentenoyl chloride in the synthesis of dendrimeric polymers, and how does its structure contribute to this function?

A1: this compound acts as a key building block in the divergent synthesis of poly(ethylene glycol)-block-poly(ester-sulfide) dendrimers [, ]. Its structure is crucial for this role:

- Esterification: The acyl chloride group (-COCl) readily reacts with hydroxyl groups, forming ester linkages. This allows this compound to react with the hydroxyl groups of both methoxypoly(ethylene glycol) (mPEG) and 3-mercapto-1,2-propanediol, creating the dendritic structure [].

- Alkene Functionality: The terminal alkene group (-CH=CH2) within this compound provides a site for further modification. This is demonstrated by the functionalization of a generation 3.5 dendrimer with N-acetyl-L-cysteine at the alkene chain ends [].

Q2: Besides dendrimer synthesis, are there other applications of this compound in polymer chemistry highlighted in the research?

A2: Yes, this compound serves as a crucial starting material for the synthesis of poly[2-(4-pentenoyloxy)ethyl methacrylate] (PPEM) []. This synthesis involves esterification of poly(2-hydroxyethyl methacrylate) with this compound. The resulting PPEM is a "multimonomer" capable of further polymerization due to the presence of side vinyl groups derived from this compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.